BENZYL 2-{[3-CYANO-4-(2-FURYL)-6-METHYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE
Overview
Description
BENZYL 2-{[3-CYANO-4-(2-FURYL)-6-METHYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE is a complex organic compound with a unique structure that includes a pyridine ring, a furan ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2-{[3-CYANO-4-(2-FURYL)-6-METHYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the furan ring and other functional groups. Key reagents used in the synthesis include benzyl chloride, cyanoacetic acid, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Strict control of reaction conditions, such as temperature, pressure, and pH, is crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
BENZYL 2-{[3-CYANO-4-(2-FURYL)-6-METHYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, resulting in the replacement of specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
BENZYL 2-{[3-CYANO-4-(2-FURYL)-6-METHYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of BENZYL 2-{[3-CYANO-4-(2-FURYL)-6-METHYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
BENZYL 2-{[3-CYANO-6-(2-FURYL)-4-(TRIFLUOROMETHYL)-2-PYRIDINYL]SULFANYL}ACETATE: This compound has a similar structure but includes a trifluoromethyl group instead of a methyl group.
BENZYL 2-{[3-CYANO-4-(2-FURYL)-6-METHYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}PROPIONATE: This compound has a propionate group instead of an acetate group.
Uniqueness
The uniqueness of BENZYL 2-{[3-CYANO-4-(2-FURYL)-6-METHYL-5-(2-TOLUIDINOCARBONYL)-1,4-DIHYDRO-2-PYRIDINYL]SULFANYL}ACETATE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
benzyl 2-[[3-cyano-4-(furan-2-yl)-6-methyl-5-[(2-methylphenyl)carbamoyl]-1,4-dihydropyridin-2-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O4S/c1-18-9-6-7-12-22(18)31-27(33)25-19(2)30-28(21(15-29)26(25)23-13-8-14-34-23)36-17-24(32)35-16-20-10-4-3-5-11-20/h3-14,26,30H,16-17H2,1-2H3,(H,31,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAHPVZBWLUDTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CO3)C#N)SCC(=O)OCC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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